N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide
Overview
Description
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or 1,4-dicarbonyl compounds . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts to facilitate the formation of the pyridazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: Known for its antihypertensive and cardiotonic activities.
Pyridazine: Exhibits antimicrobial and anticancer properties
Uniqueness
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide stands out due to its unique combination of a pyridazine core with a furamide group, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry .
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMUCPKEASPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329818 | |
Record name | N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51085088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899986-11-9 | |
Record name | N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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